molecular formula C8H14F3NO2 B3014435 2,2,2-trifluoroethyl N-pentylcarbamate CAS No. 201487-93-6

2,2,2-trifluoroethyl N-pentylcarbamate

Cat. No.: B3014435
CAS No.: 201487-93-6
M. Wt: 213.2
InChI Key: LKXHYLJLWMAHHQ-UHFFFAOYSA-N
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Description

Contextualization of Carbamates in Contemporary Synthetic Chemistry

Organic carbamates, also known as urethanes, are a class of compounds characterized by the −NHC(=O)O− functional group. This moiety is a hybrid of an amide and an ester, granting it good chemical and proteolytic stability. acs.orgnih.govnih.gov In contemporary synthetic chemistry, the carbamate (B1207046) group serves several critical roles. It is a key structural motif in a multitude of approved therapeutic agents and prodrugs. acs.orgnih.gov The stability of the carbamate linkage makes it a valuable surrogate for the more labile peptide bond in medicinal chemistry, which can enhance a molecule's resistance to metabolic degradation by aminopeptidases and improve its ability to permeate cell membranes. acs.orgnih.gov

Beyond pharmaceuticals, carbamates are widely used as protecting groups for amines in multi-step organic synthesis due to their stability under various reaction conditions and the availability of well-established deprotection protocols. acs.orgnih.gov They are also foundational components in the production of polyurethanes, a major family of plastics with diverse applications. scielo.br Furthermore, carbamate derivatives are prevalent in agricultural chemicals, including pesticides, fungicides, and herbicides. acs.orgnih.gov The synthesis of carbamates is a field of active research, with modern methods focusing on avoiding hazardous reagents like phosgene (B1210022) by utilizing alternatives such as carbon dioxide. nih.govresearchgate.netacs.org

Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties, making organofluorine chemistry a cornerstone of modern chemical research. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the high thermal and metabolic stability of fluorinated compounds. researchgate.net The strategic placement of fluorine can profoundly influence a molecule's electronic properties, conformation, pKa, lipophilicity, and membrane permeability. nih.govacs.org

These modifications are particularly significant in drug discovery and medicinal chemistry. tandfonline.com Fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. researchgate.net The high electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins. tandfonline.comnih.gov Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. nih.govresearchgate.net The unique properties of fluorinated compounds also lead to applications in materials science, such as in the development of advanced polymers and liquid crystals. bohrium.com

Structural Features and Chemical Relevance of the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group (CF₃CH₂–) is a key structural component that possesses distinct and influential chemical characteristics. The three fluorine atoms act as a potent electron-withdrawing group due to fluorine's high electronegativity. ketonepharma.com This electronic effect is clearly demonstrated in its parent alcohol, 2,2,2-trifluoroethanol (B45653) (TFE), which is significantly more acidic than ethanol. chemicalbook.com TFE is also recognized for its unique solvent properties, being able to dissolve a wide range of substances and stabilize protein secondary structures. chemicalbook.comsolubilityofthings.com

Overview of Research Trajectories for Alkyl N-Carbamates

Research concerning alkyl N-carbamates, the family to which 2,2,2-trifluoroethyl N-pentylcarbamate belongs, follows several key trajectories. A primary focus is the development of more sustainable and efficient synthetic methods. usf.edu This includes "green" chemistry approaches that utilize carbon dioxide as a C1 source instead of highly toxic phosgene or its derivatives, often in reactions involving an amine and an alkyl halide. nih.govacs.org Other synthetic strategies include the reaction of amines with alkyl chloroformates or the use of carbamoyl-imidazole intermediates. scielo.brresearchgate.netrsc.org

Another significant area of research is the application of alkyl N-carbamates as prodrugs to improve the pharmacokinetic profiles of parent amine- or alcohol-containing drugs. nih.govnih.gov By varying the alkyl substituents on the nitrogen and oxygen atoms of the carbamate, researchers can modulate properties like stability, solubility, and rate of hydrolysis to control drug release. nih.gov Furthermore, the diverse structures of alkyl N-carbamates make them useful as intermediates in organic synthesis and as building blocks for creating libraries of compounds for screening in drug discovery programs. acs.orgusf.edu The kinetics and mechanisms of carbamate reactions, such as transesterification, are also studied to optimize industrial production processes for products like herbicides. rsc.org

Scope and Objectives of Academic Inquiry into this compound

While specific published research focusing exclusively on this compound is not prominent in the scientific literature, its structure suggests several logical avenues for academic inquiry. The primary objective of such research would be to characterize its fundamental physicochemical properties and explore its potential applications based on its hybrid structure.

A foundational scope of inquiry would involve its synthesis and characterization. Research could focus on optimizing synthetic routes, potentially via modern, phosgene-free methods, and conducting detailed spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) to fully elucidate its structural and electronic properties.

A second trajectory would be to investigate its properties as a functional molecule. Given the presence of both a lipophilic pentyl chain and a polar, fluorinated group, studies could explore its potential as a solvent, a phase-transfer catalyst, or a specialty additive. The stability of the carbamate linkage, enhanced by the electron-withdrawing trifluoroethyl group, could be quantified under various conditions to assess its suitability as a stable chemical intermediate or a protecting group with unique cleavage characteristics.

Finally, academic inquiry could explore its potential biological relevance. While purely speculative without experimental data, its structure as a fluorinated carbamate could warrant screening for activity in agrochemical or pharmaceutical contexts, drawing parallels with other N-alkyl carbamates and fluorinated molecules used in these industries. Such research would aim to understand how the combination of the N-pentyl and O-trifluoroethyl groups influences molecular interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethyl N-pentylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHYLJLWMAHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,2,2 Trifluoroethyl N Pentylcarbamate

Strategic Approaches to Carbamate (B1207046) Bond Formation

The construction of the carbamate bond in 2,2,2-trifluoroethyl N-pentylcarbamate can be achieved through several key synthetic strategies. These methods primarily involve the reaction of an amine (pentylamine) with a carbonyl-containing reagent that incorporates the 2,2,2-trifluoroethoxy group.

Phosgene (B1210022) and Phosgene-Derived Reagents in Carbamate Synthesis

Historically, phosgene (COCl₂) has been a cornerstone reagent in the synthesis of carbamates. nih.gov Its high reactivity makes it an efficient carbonyl source. The synthesis of this compound using this methodology would typically proceed in a two-step sequence. First, 2,2,2-trifluoroethanol (B45653) is reacted with phosgene to generate 2,2,2-trifluoroethyl chloroformate. This chloroformate is then reacted with pentylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the target carbamate.

Reaction Scheme 1: Synthesis via Phosgene-Derived Reagent

Step 1: CF₃CH₂OH + COCl₂ → CF₃CH₂OCOCl + HCl

Step 2: CF₃CH₂OCOCl + CH₃(CH₂)₄NH₂ + Base → CF₃CH₂OCONH(CH₂)₄CH₃ + Base·HCl

Due to the extreme toxicity of phosgene, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. nih.gov These solid or liquid reagents are easier to handle and generate phosgene in situ, minimizing the risks associated with handling gaseous phosgene.

ReagentPhaseKey AdvantagesTypical Reaction Conditions
PhosgeneGasHigh reactivity, low costLow temperature, inert solvent, presence of a base
DiphosgeneLiquidEasier to handle than phosgeneIn situ generation of phosgene, controlled addition
TriphosgeneSolidSafest phosgene equivalentCatalytic activation often required

Carbonylating Agents and Their Alternatives (e.g., Carbonyldiimidazole)

A widely used and safer alternative to phosgene and its derivatives is 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.orgresearchgate.net CDI is a solid, stable, and non-volatile reagent that facilitates carbamate formation under mild conditions. researchgate.net The reaction typically involves the initial reaction of 2,2,2-trifluoroethanol with CDI to form an activated intermediate, 2,2,2-trifluoroethyl imidazolylcarboxylate. This intermediate then reacts with pentylamine to afford this compound, with imidazole (B134444) being the only major byproduct. The formation of the highly stable imidazole drives the reaction to completion. google.com

Reaction Scheme 2: Synthesis via Carbonyldiimidazole (CDI)

CF₃CH₂OH + (Im)₂CO → CF₃CH₂OCOIm + ImH

CF₃CH₂OCOIm + CH₃(CH₂)₄NH₂ → CF₃CH₂OCONH(CH₂)₄CH₃ + ImH

Im represents the imidazole group

Carbonylating AgentByproductsReaction ConditionsAdvantages
1,1'-Carbonyldiimidazole (CDI)ImidazoleRoom temperature, inert solventHigh selectivity, mild conditions, non-toxic byproducts
N,N'-Disuccinimidyl carbonate (DSC)N-HydroxysuccinimideMild, often requires a baseStable reagent, good yields

Direct Condensation and Indirect Coupling Procedures

Direct condensation methods, while attractive for their atom economy, are less common for carbamate synthesis due to the poor leaving group nature of the hydroxyl group of alcohols. However, indirect coupling procedures provide a viable route. One such approach involves the in situ generation of a reactive intermediate from 2,2,2-trifluoroethanol. For instance, the alcohol can be converted to a more reactive species, which is then coupled with pentylamine.

Another sophisticated approach involves the use of carbon dioxide as a C1 source. nih.gov In the presence of a suitable catalyst and a dehydrating agent, amines and alcohols can be directly coupled with CO₂ to form carbamates. rsc.org This method is environmentally benign but often requires specific catalytic systems to achieve high efficiency for non-activated substrates. nih.govrsc.org

Mechanistic Investigations of Carbamate Linkage Formation

The formation of the carbamate bond in the synthesis of this compound predominantly proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Acyl Substitution Mechanisms in Carbamate Synthesis

The core of carbamate synthesis lies in the nucleophilic attack of the amine (pentylamine) on an electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org The general mechanism involves a two-step process: addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org

In the context of using 2,2,2-trifluoroethyl chloroformate, the pentylamine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. This initial addition leads to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of the stable carbamate product.

Figure 1: General Nucleophilic Acyl Substitution Mechanism

A visual representation of the nucleophilic attack, formation of the tetrahedral intermediate, and subsequent elimination of the leaving group.

The reactivity of the carbonylating agent is a crucial factor. More reactive derivatives, such as acid chlorides, lead to faster reaction rates. libretexts.org The electron-withdrawing nature of the 2,2,2-trifluoroethyl group can also influence the electrophilicity of the carbonyl carbon, potentially affecting the reaction kinetics.

Role of Intermediates and Transition States in Reaction Pathways

Computational studies on analogous carbamate formation reactions have provided insights into the transition state structures. These studies often reveal the concerted nature of bond formation and breaking in some instances, although a stepwise mechanism through a distinct tetrahedral intermediate is generally accepted. The presence of the trifluoromethyl group in the alcohol moiety can influence the electronic properties of the intermediates and transition states, which can be a subject of further detailed mechanistic studies.

Influence of Leaving Groups on Reaction Efficiency and Selectivity

The formation of this compound can be achieved through the nucleophilic attack of pentylamine on a 2,2,2-trifluoroethyl-containing electrophile. The efficiency and selectivity of this reaction are critically dependent on the nature of the leaving group (X) attached to the trifluoroethyl carbonyl precursor (CF₃CH₂OC(O)-X). An ideal leaving group should be stable enough to allow for the formation and storage of the precursor yet sufficiently reactive to be displaced by the amine under mild conditions.

The reactivity of the precursor is directly related to the stability of the leaving group as an anion; better leaving groups are weaker bases. The general order of reactivity for common leaving groups in such acyl substitution reactions is:

Halides > Anhydrides > Esters

Within halides, the reactivity generally follows the trend of iodide > bromide > chloride. For sulfonate esters, which are also excellent leaving groups, trifluoromethanesulfonate (B1224126) (triflate) is significantly more reactive than p-toluenesulfonate (tosylate) or methanesulfonate (B1217627) (mesylate).

In a common synthetic route where pentylamine reacts with a 2,2,2-trifluoroethyl-based chloroformate or a similar activated species, the choice of the leaving group dictates the required reaction conditions. A highly reactive precursor, such as one with a triflate leaving group, would react rapidly at low temperatures. In contrast, a less reactive precursor, like one with a chloride leaving group, might require elevated temperatures or the use of a catalyst to achieve a reasonable reaction rate. nih.govnih.gov

The selectivity of the reaction can also be influenced by the leaving group. With highly reactive leaving groups, side reactions may become more prominent if not properly controlled. For instance, the reaction of pentylamine with an overly reactive precursor could lead to the formation of undesired byproducts if other nucleophilic sites are present in the molecule.

Leaving Group (X) on CF₃CH₂OC(O)-XRelative ReactivityTypical Reaction ConditionsPotential Issues
Chloride (-Cl)ModerateRoom temp. to 60°C, often with baseRequires base to neutralize HCl byproduct acs.org
p-Nitrophenoxide (-O-C₆H₄-NO₂)HighRoom temperaturePrecursor can be moisture-sensitive acs.org
N-Hydroxysuccinimide ester (-OSu)HighRoom temperature, often in aprotic solventsHigher cost of activating agent
Trifluoromethanesulfonate (-OTf)Very HighLow temperatures (-78 to 0°C)Precursor may be unstable; high cost
Alkoxide (-OR')LowHigh temperatures (>100°C), catalyst neededSlow reaction rate, equilibrium considerations lincoln.ac.uk

Catalytic Systems for Enhanced Carbamate Synthesis

To improve reaction rates, yields, and conditions, various catalytic systems can be employed for the synthesis of this compound. These catalysts function by activating either the amine nucleophile or the carbonyl electrophile, thereby lowering the activation energy of the reaction.

Lewis acids are effective catalysts for carbamate formation, particularly in reactions involving less reactive carbonyl precursors like dialkyl carbonates or isocyanates. jst.go.jpresearchgate.net A Lewis acid catalyst, such as zinc acetate, indium triflate, or titanium(IV) isopropoxide, coordinates to the carbonyl oxygen of the electrophile (e.g., 2,2,2-trifluoroethyl carbonate). This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the pentylamine.

This methodology is particularly useful when employing greener, less hazardous carbonyl sources than phosgene derivatives. For instance, the reaction between pentylamine and bis(2,2,2-trifluoroethyl) carbonate would be sluggish but can be effectively promoted by a Lewis acid catalyst.

Lewis Acid CatalystTypical Loading (mol%)Reaction ExampleKey Advantage
Zn(OAc)₂5-10Amine + Dialkyl CarbonateCost-effective and low toxicity
In(OTf)₃1-5Alcohol + Urea (B33335)High activity under mild conditions organic-chemistry.org
Sc(OTf)₃1-5Amine + IsocyanateEffective for sterically hindered substrates
Ti(O-iPr)₄10-20Amine + Dialkyl CarbonateReadily available and versatile

Base-mediated methods are among the most common strategies for synthesizing carbamates. The role of the base can be twofold: it can act as a catalyst or as a stoichiometric reagent. In the synthesis of this compound from pentylamine and an acylating agent like 2,2,2-trifluoroethyl chloroformate, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is required. acs.orgepa.gov The base neutralizes the acidic byproduct (HCl), driving the reaction to completion and preventing the protonation and deactivation of the pentylamine nucleophile.

Alternatively, a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used catalytically in reactions involving CO₂. nih.gov In a three-component reaction of pentylamine, CO₂, and an alkylating agent (e.g., 2,2,2-trifluoroethyl iodide), the base facilitates the formation of a carbamate anion from the amine and CO₂. This anion is then alkylated to yield the final product. organic-chemistry.org

Transition metal catalysts offer powerful and alternative routes to carbamates, often enabling the use of abundant and non-toxic starting materials like carbon dioxide or formamides. acs.org For the synthesis of this compound, several transition metal-catalyzed approaches could be envisioned:

Oxidative Carbonylation: Palladium or copper complexes can catalyze the reaction of pentylamine, carbon monoxide, and 2,2,2-trifluoroethanol.

Dehydrogenative Coupling: An iron-pincer complex can catalyze the dehydrogenative coupling of N-pentylformamide with 2,2,2-trifluoroethanol, generating the carbamate and hydrogen gas as the only byproduct. acs.org

CO₂ Fixation: Cobalt, ruthenium, or lanthanide-based catalysts can promote the direct synthesis from pentylamine, CO₂, and 2,2,2-trifluoroethanol, typically under pressure. koreascience.kr

These methods are highly attractive from a green chemistry perspective as they often exhibit high atom economy and avoid the use of toxic reagents like phosgene.

Catalyst SystemReactantsTypical ConditionsReference Principle
Cobalt-POM-MOFAmine, Alcohol, CO₂140°C, 20 bar CO₂Direct carboxylation
(iPrPNP)Fe(H)(CO)Formamide, Alcohol~100-140°C, dehydrogenationDehydrogenative coupling acs.org
PdCl₂/O₂Amine, Alcohol, CO₂Moderate temperature and pressureOxidative carbonylation
CeCl₃Amine, Acetylenic Alcohol, CO₂160°C, 20 atm CO₂Lanthanide-catalyzed CO₂ insertion koreascience.kr

Organocatalysis provides a metal-free alternative for promoting carbamate synthesis. These catalysts are often less sensitive to air and moisture compared to their organometallic counterparts.

Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acyl transfer reactions. In the reaction of pentylamine with a precursor like bis(2,2,2-trifluoroethyl) carbonate, DMAP would first react with the carbonate to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by pentylamine to furnish the carbamate and regenerate the catalyst.

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can activate various substrates. nih.govchalmers.senih.gov For carbamate synthesis, an NHC can react with a precursor like 2,2,2-trifluoroethyl chloroformate to form an acyl azolium intermediate. This activated species behaves as a potent acylating agent for the subsequent reaction with pentylamine.

Bifunctional Catalysts: Certain organocatalysts, such as thioureas or squaramides, can act as bifunctional catalysts. They can simultaneously activate both the electrophile (via hydrogen bonding to the carbonyl oxygen) and the nucleophile (by acting as a general base), facilitating the reaction through a highly organized transition state. This approach is particularly powerful in enantioselective synthesis. nih.govnih.gov

Optimization of Reaction Conditions and Environment

The successful synthesis of this compound with high yield and purity requires careful optimization of several reaction parameters.

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used for reactions involving chloroformates or other moisture-sensitive reagents. epa.gov The solvent's polarity can influence reaction rates; more polar solvents may accelerate the reaction by stabilizing charged intermediates or transition states. For greener processes, solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether are increasingly considered.

Temperature: The reaction temperature directly affects the reaction rate. While higher temperatures can accelerate the conversion, they may also promote the formation of byproducts or cause the decomposition of thermally sensitive reagents or products. Cryogenic conditions (e.g., 0°C to -78°C) are often employed for reactions involving highly reactive intermediates to maintain selectivity. The optimal temperature represents a balance between reaction time and product purity. acs.org

Concentration: The concentration of reactants can impact reaction kinetics. While higher concentrations can lead to faster rates, they might also increase the likelihood of side reactions, such as the formation of ureas from the reaction of the carbamate product with another molecule of amine. In some cases, working under dilute conditions can suppress the formation of unwanted oligomeric or polymeric byproducts.

Stoichiometry: The molar ratio of the reactants is a critical parameter. For reactions that produce an acidic byproduct, at least one equivalent of a base is required. An excess of the amine or the acylating agent may be used to drive the reaction to completion, but this can complicate purification. Careful control of stoichiometry is essential for maximizing the yield of the desired product while minimizing waste.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen and optimize these parameters simultaneously, leading to a robust and scalable synthetic process.

ParameterFactor to ConsiderGeneral Trend/Effect
SolventPolarity, aprotic/protic nature, boiling pointAprotic solvents (DCM, THF) are common. Polarity can affect rate. epa.gov
TemperatureReaction rate vs. side reactions/decompositionHigher temperature increases rate but may decrease selectivity.
ConcentrationReaction kinetics vs. byproduct formationHigher concentration can speed up the reaction but may favor side products.
StoichiometryReactant conversion vs. purification challengesUse of slight excess of one reagent can drive completion but requires removal.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent is critical in the synthesis of carbamates as it can significantly influence both the rate of reaction (kinetics) and the position of the chemical equilibrium (thermodynamics). Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism.

The polarity of the solvent plays a crucial role in reaction kinetics. For reactions involving polar reactants or transition states, polar solvents can lead to enhanced reaction rates by providing better solvation. chemrxiv.org However, the effect of a solvent is not solely dependent on its polarity; other factors such as hydrogen bonding capacity and viscosity also come into play. In the synthesis of carbamates, a variety of solvents can be employed, with the optimal choice depending on the specific synthetic route. For instance, in the reaction of an isocyanate with an alcohol, a non-polar aprotic solvent may be preferred to minimize side reactions. Conversely, in syntheses involving ionic intermediates, a more polar solvent could be advantageous. chemrxiv.orgtue.nl

The thermodynamic aspect of solvent choice relates to its impact on the equilibrium constant of the reaction. A solvent that preferentially solvates the products over the reactants will shift the equilibrium towards the product side, thereby increasing the theoretical maximum yield. The stability of the carbamate product in the chosen solvent is also a key consideration, as some solvents may promote degradation over time. tue.nl

Table 1: General Solvent Effects on Carbamate Synthesis

Solvent TypeGeneral Effect on KineticsGeneral Effect on ThermodynamicsExample Solvents
Non-polar AproticCan be favorable for reactions with non-polar reactants.May not significantly shift equilibrium.Toluene, Hexane
Polar AproticOften accelerates reactions with polar transition states.Can favor product formation through better solvation.Dimethylformamide (DMF), Acetonitrile (ACN)
Polar ProticCan participate in hydrogen bonding, potentially slowing or accelerating the reaction depending on the mechanism.Can influence equilibrium through hydrogen bonding with reactants or products.Ethanol, Methanol

Temperature and Pressure Optimization for Yield and Selectivity

Temperature and pressure are fundamental parameters that are optimized to maximize the yield and selectivity of this compound synthesis. The specific optimal conditions are highly dependent on the chosen synthetic pathway.

For carbamate synthesis from amines, carbon dioxide, and alcohols, temperatures in the range of 170°C to 200°C have been found to be optimal for achieving high yields. mdpi.com Operating at temperatures above this range can sometimes lead to the formation of by-products, thus decreasing the selectivity for the desired carbamate. mdpi.com For instance, in the synthesis of some alkyl carbamates, increasing the temperature from 150°C to 170°C dramatically increased the yield, while a further increase to 180°C led to a decrease in yield due to side reactions. mdpi.com

Pressure is another key variable, particularly in reactions involving gaseous reactants like carbon dioxide. In such cases, increasing the pressure of CO2 can enhance its concentration in the reaction mixture, thereby driving the reaction forward and improving the yield of the carbamate. For example, a CO2 pressure of 2.5 MPa has been reported as an effective condition for certain carbamate syntheses. In the thermal decomposition of carbamates to form isocyanates, a related reverse reaction, high temperatures of around 400°C are employed in the gas phase, while liquid-phase methods can proceed at lower temperatures. mdpi.com This indicates that for the synthesis of carbamates, excessively high temperatures might favor the reverse reaction, highlighting the need for careful temperature control.

Table 2: Temperature and Pressure Conditions in Analogous Carbamate Syntheses

Synthetic RouteOptimal Temperature Range (°C)Optimal Pressure ConditionsReference
Urea + Alcohol150 - 180Autoclave (self-generated pressure) mdpi.com
Amine + CO2 + Alcohol~2002.5 MPa CO2
Thermal Decomposition of Carbamates (reverse reaction)~400 (gas phase)Varied mdpi.com

Additives and Their Impact on Reaction Outcomes

The use of additives, including catalysts and bases, can have a profound impact on the synthesis of this compound by accelerating reaction rates, improving selectivity, and enabling milder reaction conditions.

In many carbamate synthesis routes, a base is required to facilitate the reaction. For instance, in the reaction of amines with chloroformates, a base is used to neutralize the hydrochloric acid by-product. wikipedia.org Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to accelerate carbamate formation. nih.gov Cesium carbonate is another effective base that can promote carbamate synthesis, particularly in reactions involving carbon dioxide. google.com

Catalysts are also widely employed to enhance the efficiency of carbamate synthesis. For the reaction of urea and alcohols, silica (B1680970) gel-supported transition metal oxides, such as TiO2/SiO2, have proven to be effective and reusable catalysts. mdpi.com In other systems, metal catalysts like CuO-ZnO have been used. mdpi.com For the reaction between isocyanates and alcohols, various metal salts and chelates, including those of zirconium, are known to be active catalysts. wernerblank.com The choice of catalyst can influence not only the reaction rate but also the selectivity towards the desired carbamate over potential side products. For example, some catalysts may selectively promote the reaction of an isocyanate with an alcohol over its reaction with water. wernerblank.com

Table 3: Common Additives in Carbamate Synthesis

Additive TypeFunctionExamples
BaseNeutralizes acidic by-products, activates reactants.Triethylamine, DBU, Cesium Carbonate
CatalystIncreases reaction rate, allows for milder conditions.TiO2/SiO2, CuO-ZnO, Zirconium chelates
Co-catalyst/PromoterEnhances the activity of the primary catalyst.Tetrabutylammonium (B224687) iodide (TBAI)

Advanced Isolation and Purification Techniques

The isolation and purification of this compound to a high degree of purity is essential for its intended applications. Advanced techniques such as chromatography, crystallization, and distillation are employed to remove unreacted starting materials, by-products, and other impurities.

Chromatographic Methodologies for High Purity Product Isolation

Chromatography is a powerful technique for the separation and purification of chemical compounds based on their differential distribution between a stationary phase and a mobile phase. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for the purification of carbamates.

Gas chromatography is particularly useful for the analysis and purification of volatile and thermally stable compounds. For thermally labile carbamates, specialized techniques such as fast GC with cold on-column injection can be used to minimize on-column degradation. oup.com The choice of the stationary phase is critical for achieving good separation. A variety of columns with different polarities are available to suit the specific properties of the carbamate and any impurities present. oup.com

High-performance liquid chromatography is a versatile technique that is often preferred for the purification of less volatile or thermally sensitive carbamates. taylorfrancis.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for carbamate purification. sielc.com The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation. sielc.com For analytical purposes, HPLC can be coupled with mass spectrometry (LC-MS) for the identification and quantification of the purified product and any remaining impurities. taylorfrancis.com

Table 4: Chromatographic Techniques for Carbamate Purification

TechniqueStationary Phase ExamplesMobile Phase ExamplesKey Advantages
Gas Chromatography (GC)Polysiloxanes (e.g., DB-5, DB-17)Inert carrier gas (e.g., He, N2)High resolution for volatile compounds.
High-Performance Liquid Chromatography (HPLC)C18, C8, PhenylAcetonitrile/Water, Methanol/WaterSuitable for non-volatile and thermally labile compounds.

Crystallization and Distillation for Scalable Purification

For the large-scale purification of this compound, crystallization and distillation are often the most practical and economical methods.

Crystallization is a process where a solid compound is precipitated from a solution in a highly pure crystalline form. The process typically involves dissolving the crude carbamate in a suitable solvent at an elevated temperature and then allowing the solution to cool, which reduces the solubility of the carbamate and causes it to crystallize. researchgate.net The choice of solvent is crucial and is based on the solubility characteristics of the carbamate and its impurities. unifr.ch In some cases, a mixture of solvents may be used to achieve optimal crystallization. researchgate.net The purity of the final product can be very high, often exceeding 99.9%. researchgate.net

Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points. youtube.com Simple distillation can be effective if the boiling point of the this compound is significantly different from those of the impurities. youtube.com For more challenging separations, fractional distillation or vacuum distillation (for high-boiling or thermally sensitive compounds) may be necessary. Extractive distillation, where a high-boiling solvent is added to alter the relative volatilities of the components, can also be employed for the purification of esters and related compounds. researchgate.net

Process Intensification and Industrial Scale-Up Considerations

Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient chemical processes. aiche.org When considering the industrial scale-up of this compound synthesis, several process intensification strategies can be implemented to improve efficiency, safety, and cost-effectiveness.

One key area of process intensification is the move from traditional batch reactors to continuous flow systems. nih.gov Continuous flow reactors offer several advantages, including better heat and mass transfer, improved safety due to smaller reaction volumes, and more consistent product quality. researchgate.net For the synthesis of carbamates, a continuous flow process can allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.gov

Multifunctional reactors, which combine reaction and separation in a single unit, are another important aspect of process intensification. aiche.org For example, reactive distillation, where the reaction and separation of products occur simultaneously, could potentially be applied to carbamate synthesis to drive the equilibrium towards the product side by continuously removing one of the products.

When scaling up the synthesis, careful consideration must be given to the management of heat generated during the reaction, the efficient mixing of reactants, and the safe handling of any hazardous materials. The use of robust and reusable catalysts is also a critical factor for developing an economically viable and sustainable industrial process. mdpi.com

Continuous Flow Reactor Systems for Carbamate Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including carbamates. nih.gov This approach involves the continuous pumping of reagents through a network of tubes or channels, where the reaction occurs. Unlike traditional batch methods, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety. mit.edu

The synthesis of carbamates in continuous flow often utilizes the reaction of amines with a carbonyl source, such as carbon dioxide or other chloroformate alternatives, in the presence of a suitable base. acs.orgnih.gov For the production of this compound, a continuous flow process would typically involve feeding pentylamine, a suitable carbonylating agent, and 2,2,2-trifluoroethanol through a heated reactor coil. The use of a back-pressure regulator can enable the system to operate at temperatures above the boiling point of the solvents, accelerating the reaction rate. nih.gov

One notable advantage of flow systems is the ability to safely handle hazardous intermediates, as they are generated and consumed in situ in small volumes. nih.gov Furthermore, the high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for excellent temperature control and preventing thermal runaways. nih.gov

A general procedure for the continuous-flow synthesis of carbamates involves dissolving the amine (e.g., pentylamine) and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile. acs.org This solution is then mixed with a stream of carbon dioxide before entering a heated coil reactor. acs.orgacs.org The resulting carbamate is then collected at the outlet of the system. The reaction time can be significantly reduced compared to batch processes, often from hours to minutes. acs.orgnih.gov

Table 1: Representative Parameters for Continuous Flow Carbamate Synthesis
ParameterTypical Range/ValueReference
Reactor TypeCoil Reactor acs.orgacs.org
Temperature70 °C acs.orgacs.org
Pressure3 bar acs.orgacs.org
Residence Time~50 minutes acs.org
ReagentsAmine, Alkyl Halide, CO2, DBU acs.orgnih.gov
SolventAcetonitrile (MeCN) acs.org

Automated Synthesis Platforms for Reproducibility and Efficiency

Automated synthesis platforms integrate robotics and software to perform chemical reactions with minimal human intervention. wikipedia.org These systems are designed to enhance the reproducibility and efficiency of chemical synthesis by precisely controlling reagent delivery, reaction conditions, and work-up procedures. chemrxiv.org For the synthesis of this compound, an automated platform would offer significant advantages in terms of high-throughput screening of reaction conditions and rapid optimization.

A typical automated synthesis platform consists of modules for liquid and solid handling, reaction vessels with independent temperature and mixing control, and purification systems. wikipedia.orgimperial.ac.uk For the synthesis of a library of carbamates, including this compound, an automated system can be programmed to dispense varying amounts of pentylamine, 2,2,2-trifluoroethanol, and a coupling agent into an array of reactors. The temperature and reaction time for each reactor can be individually controlled, allowing for the parallel exploration of a wide range of reaction parameters.

The benefits of automated synthesis include:

High Reproducibility: Automated liquid handlers and precise temperature control minimize variations between experiments. wikipedia.org

Increased Efficiency: Multiple reactions can be run simultaneously, significantly accelerating the research and development process. wikipedia.org

Data Logging: All experimental parameters and results are automatically recorded, facilitating data analysis and ensuring the integrity of the research.

For instance, a commercially available automated synthesis module can be adapted to perform a two-step synthesis, yielding the final product with high purity without the need for chromatographic purification. nih.gov The entire process, from reagent preparation to the final formulated product, can be completed in a significantly shorter timeframe compared to manual methods. nih.gov

Table 2: Key Features of Automated Synthesis Platforms
FeatureDescriptionReference
Liquid HandlingAutomated dispensing of reagents and solvents with high precision. imperial.ac.uk
Parallel ReactorsMultiple reaction vessels for simultaneous experiments. imperial.ac.uk
Independent ControlIndividual control of temperature, mixing, and pressure for each reactor. imperial.ac.uk
Automated Work-upModules for extraction, filtration, and purification of the product. imperial.ac.uk
Software ControlIntegrated software for experiment design, execution, and data logging. wikipedia.org

Chemical Reactivity and Transformation of 2,2,2 Trifluoroethyl N Pentylcarbamate

Reactivity at the Carbamate (B1207046) Moiety

The carbamate functional group in 2,2,2-trifluoroethyl N-pentylcarbamate is a key site for various chemical transformations, including hydrolysis, transcarbamoylation, and reactions at the nitrogen atom.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is influenced by pH. Carbamates, in general, are more susceptible to hydrolysis than amides but more stable than corresponding esters. acs.org The hydrolysis can proceed through different mechanisms depending on the reaction conditions. clemson.edu

Under basic conditions, N-alkyl carbamates can undergo hydrolysis via two primary pathways: the elimination-conjugate addition (E1cb) mechanism and the bimolecular acyl-oxygen cleavage (BAc2) mechanism. cdnsciencepub.comresearchgate.net For primary carbamates, the E1cb mechanism, which involves the formation of an isocyanate intermediate, is often favored. clemson.edu In the case of this compound, which is a secondary carbamate due to the N-pentyl group, the BAc2 mechanism is also a likely pathway. clemson.edu The presence of an alkyl group on the nitrogen can slow down the rate of hydrolysis compared to primary carbamates. clemson.edu

Acid-catalyzed hydrolysis of carbamates is also possible, though often less significant for N-alkyl carbamates compared to other mechanisms. clemson.edu The process typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.comkhanacademy.org

The degradation of this compound through hydrolysis would ultimately yield pentylamine, 2,2,2-trifluoroethanol (B45653), and carbon dioxide.

Table 1: General Hydrolysis Mechanisms of N-Alkyl Carbamates

MechanismConditionsKey IntermediatesProducts
E1cbBasicIsocyanateAmine, Alcohol, CO₂
BAc2BasicTetrahedral IntermediateAmine, Alcohol, CO₂
Acid-CatalyzedAcidicProtonated CarbamateAmine, Alcohol, CO₂

Transcarbamoylation Reactions and Ester Exchange

Transcarbamoylation is a significant reaction for carbamates, allowing for the exchange of the alcohol or amine moiety. This process can be catalyzed by bases or certain metal catalysts. acs.org In the presence of another alcohol, this compound can undergo an ester exchange reaction, leading to a new carbamate and releasing 2,2,2-trifluoroethanol. Similarly, reaction with another amine can lead to the formation of a new N-substituted carbamate or a urea (B33335) derivative.

Recent studies have shown that inorganic bases such as potassium tert-butoxide can efficiently catalyze the transcarbamoylation of urethanes with a variety of primary and secondary alcohols under mild conditions. acs.org This provides an alternative to organometallic catalysts. acs.org The reaction of this compound with an alcohol (R'-OH) can be represented as:

C₅H₁₁NHCOOCH₂CF₃ + R'-OH ⇌ C₅H₁₁NHCOOR' + CF₃CH₂OH

N-Substitution and Derivatization Reactions

The nitrogen atom of the carbamate group in this compound possesses a lone pair of electrons, although its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. Nevertheless, it can undergo substitution reactions under appropriate conditions.

N-acylation of carbamates can be achieved using carboxylic acid anhydrides in the presence of a Lewis acid catalyst, such as zinc chloride, to produce N-acyl carbamates. semanticscholar.org This reaction effectively adds an acyl group to the nitrogen atom.

N-alkylation of carbamates is also a viable derivatization pathway. Mild and selective N-alkylation can be carried out using an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This method allows for the introduction of a second alkyl group onto the nitrogen atom of the carbamate.

Table 2: Examples of N-Substitution Reactions of Carbamates

ReactionReagentsProduct Type
N-AcylationAcetic Anhydride, ZnCl₂N-Acyl Carbamate
N-AlkylationAlkyl Halide, Cs₂CO₃, TBAIN,N-Dialkyl Carbamate

Reactions Involving Nitrogen-Containing Intermediates

Certain reactions of carbamates proceed through the formation of distinct nitrogen-containing intermediates. As mentioned in the context of hydrolysis, the E1cb mechanism involves the formation of an isocyanate intermediate. rsc.org The formation of pentyl isocyanate from this compound under basic conditions is a plausible pathway. This highly reactive isocyanate can then be trapped by various nucleophiles. For instance, in an aqueous environment, it would rapidly hydrolyze to pentylamine and carbon dioxide. In the presence of an alcohol or an amine, it would form a new carbamate or a urea, respectively. wikibooks.org

The thermal or catalytic decomposition of N-substituted carbamates can also be a route to generate isocyanates, which is a key step in non-phosgene routes for isocyanate production.

Reactivity of the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl group significantly influences the reactivity of the molecule, primarily due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group.

Nucleophilic Substitution Reactions at the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be very stable and resistant to nucleophilic attack. acs.org However, under certain conditions, nucleophilic substitution at the trifluoromethyl group can occur, particularly when it is attached to an aromatic ring or in specific molecular contexts. The reactivity of the CF₃ group is highly dependent on the electronic nature of the rest of the molecule. acs.org

In the context of this compound, direct nucleophilic substitution at the carbon of the CF₃ group is unlikely under normal conditions. However, the strong electron-withdrawing effect of the CF₃ group makes the adjacent methylene (B1212753) (CH₂) group more susceptible to reactions that might not occur in a non-fluorinated analogue. For instance, in related compounds like alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates), reaction with aqueous base can lead to an elimination of HF to form a difluoroethenesulfonate intermediate. nih.gov While this is not a direct substitution at the CF₃ group, it demonstrates how the trifluoromethyl group can influence the reactivity of the adjacent positions.

Direct nucleophilic attack on the carbon of the trifluoromethyl group itself is challenging due to the strength of the C-F bonds and the steric hindrance. However, specialized reagents and conditions are being developed for nucleophilic trifluoromethylation reactions, which typically involve a source of the CF₃⁻ anion. wikipedia.org

Radical Reactions and Trifluoroethyl Radical Formation

The trifluoromethyl group (CF3) is a significant functional group in medicinal chemistry and materials science, and its introduction often proceeds through radical pathways. rsc.org While specific studies on the radical reactions of this compound are not extensively detailed in the provided literature, the reactivity can be inferred from related fluorinated compounds. The 2,2,2-trifluoroethyl group, similar to the trifluoromethyl group, can participate in radical processes. The formation of a trifluoroethyl radical from the carbamate would likely require specific conditions to induce homolytic cleavage.

Research into the radical solution polymerization of trifluoroethyl methacrylate (B99206) demonstrates the ability of the trifluoroethyl moiety to exist within a polymer structure formed through radical mechanisms, indicating its stability under these conditions. researchgate.net The generation of a trifluoroethyl radical for subsequent reactions would likely involve photolytic, thermal, or redox-initiated processes designed to cleave the C-O bond of the ester portion of the carbamate. However, other bonds within the molecule might also be susceptible to cleavage under such high-energy conditions.

Fluorine-Specific Reactivity and Electronic Effects

The presence of three fluorine atoms on the ethyl group of this compound imparts significant and distinct electronic effects that govern its reactivity. The high electronegativity of fluorine atoms creates a strong dipole moment, making the trifluoroethyl group a potent electron-withdrawing group. This electronic pull has several consequences for the molecule's reactivity.

The electron-withdrawing nature of the trifluoroethyl group enhances the electrophilicity of the carbamate carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack compared to non-fluorinated alkyl carbamates. Furthermore, the trifluoroethyl group can influence the acidity of nearby protons. For instance, in related structures, the trifluoroethyl moiety has been shown to reduce the basicity of amines, which can extend the metabolic half-life of pharmacologically active molecules. This effect is due to the stabilization of the conjugate acid through inductive effects.

The stereoelectronic effects of fluorine also play a role in how the molecule interacts with other reagents or biological systems, potentially enhancing binding interactions within protein pockets.

Cleavage and Introduction of Trifluoroethyl Moieties

The 2,2,2-trifluoroethyl group can be cleaved from the carbamate under certain conditions, and the molecule itself can potentially serve as a source for introducing trifluoroethyl moieties, although this is less common than using more reactive reagents like 2,2,2-trifluoroethyl triflate. nih.gov

One notable reaction is the selective C-C bond cleavage of 2,2,2-trifluoroethyl carbonyls when treated with amines, which proceeds under transition metal-free and oxidant-free conditions. researchgate.net This reaction pathway is distinct from the more typical C-F or C-CF3 bond functionalizations and highlights the unique reactivity imparted by the trifluoroethyl group. researchgate.net While this has been demonstrated for ketones, analogous reactivity for carbamates could be explored.

The 2,2,2-trifluoroethyl ester portion of the molecule can also be used as a derivatizing agent, for example, in the analysis of amino acids by gas chromatography. evitachem.com The formation of N(O)-2,2,2-trifluoroethoxycarbonyl derivatives can enhance the volatility and separation of enantiomers. evitachem.com

Reactivity of the N-Pentyl Alkyl Chain

Functionalization Strategies for the Alkyl Chain

The N-pentyl alkyl chain of this compound provides a site for various functionalization strategies, common to N-alkyl carbamates. The carbamate group itself can direct or influence reactions along the alkyl chain.

Strategies for functionalization could include:

Halogenation: Free-radical halogenation could introduce a halogen at various positions along the pentyl chain, with some preference for the carbons further from the electron-withdrawing carbamate group.

Metal-catalyzed C-H activation/functionalization: This modern approach allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds at specific positions, often directed by a nearby functional group. While specific examples for N-pentylcarbamate are not provided, this is a general strategy for complex molecule synthesis.

Introduction of unsaturation: Elimination reactions, if a suitable leaving group is first installed on the chain, could introduce double bonds, providing a handle for further reactions like epoxidation, dihydroxylation, or polymerization.

The stability of the carbamate group to various reaction conditions is a key consideration in planning these transformations.

Oxidative and Reductive Transformations

The N-pentyl alkyl chain and the carbamate moiety can undergo various oxidative and reductive transformations.

Oxidative Transformations: Oxidation of the N-pentyl chain can be challenging without cleaving the molecule. Strong oxidizing agents could potentially lead to the cleavage of the C-N bond or oxidation at the carbon alpha to the nitrogen. For instance, ruthenium tetroxide has been used for the oxidative cleavage of the double bond in cyclic ene-carbamates to yield omega-(N-formylamino)carboxylic acids. nih.gov While not a direct functionalization of a saturated chain, this demonstrates the carbamate's behavior under strong oxidative conditions. The synthesis of carbamates can also proceed through oxidative coupling reactions. researchgate.net

Reductive Transformations: The carbamate group itself is generally stable to many reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbamate to an N-methyl group. reddit.com The mechanism involves nucleophilic attack of a hydride on the carbonyl carbon, followed by elimination of the alkoxide and subsequent reduction of the resulting imine. reddit.com This transformation would convert this compound into N-methyl-N-pentylamine. The N-pentyl chain itself is saturated and generally unreactive towards common reducing agents.

Potential for Stereoselective Manipulations

The N-carbamate group can play a crucial role in directing stereoselective reactions. epfl.chnih.gov If a chiral center were present on the N-pentyl chain or introduced through a reaction, the carbamate group could influence the stereochemical outcome of subsequent transformations.

Furthermore, if a double bond were introduced into the pentyl chain, the carbamate could direct stereoselective epoxidation or hydrogenation reactions. Chiral catalysts could also be employed for enantioselective C-H functionalization of the alkyl chain, a rapidly developing area of organic synthesis. acs.org The development of stereoselective N-acylation reactions of α-alkoxy carbamates further highlights the utility of the carbamate group in controlling stereochemistry. figshare.com

Interactive Data Tables

Table 1: Summary of Potential Reactions

Reaction Type Moiety Reagents/Conditions Potential Product
C-C Bond Cleavage Trifluoroethyl Carbonyl Amines Amide/Urea
Reduction Carbamate LiAlH4 N-methyl-N-pentylamine
Oxidation Cyclic ene-carbamate (analogy) RuO4 ω-(N-formylamino)carboxylic acid
Derivatization Amino Acids 2,2,2-trifluoroethyl chloroformate N(O)-trifluoroethoxycarbonyl derivative

Advanced Mechanistic Studies of Chemical Transformations

Advanced mechanistic studies are crucial for a comprehensive understanding of the chemical behavior of a molecule. Such studies for this compound would involve a detailed investigation of its reaction pathways, the identification of transient intermediates, and the determination of factors governing the stereochemical outcomes of its reactions.

Elucidation of Reaction Pathways and Rate-Determining Steps

The reaction pathways for the transformation of this compound are expected to be diverse, primarily involving reactions at the carbamate functionality. Key transformations would include hydrolysis, transesterification, and elimination reactions.

Hydrolysis: The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the medium.

Alkaline Hydrolysis: Under basic conditions, the hydrolysis of N-alkyl carbamates, such as this compound, typically proceeds via an elimination-addition mechanism (E1cB) or a direct nucleophilic acyl substitution (BAc2). For carbamates with a hydrogen on the nitrogen, the E1cB pathway, involving the formation of an isocyanate intermediate, is often favored. The rate-determining step in this pathway is typically the deprotonation of the carbamate nitrogen, followed by the rapid elimination of the leaving group. The highly electron-withdrawing nature of the 2,2,2-trifluoroethyl group would make the trifluoroethoxide a relatively good leaving group, potentially facilitating this pathway.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis mechanism is less straightforward for N-alkyl carbamates. Protonation of the carbonyl oxygen would activate the carbamate towards nucleophilic attack by water. However, acid-catalyzed hydrolysis of carbamates is generally slower than alkaline hydrolysis.

Transesterification: This reaction involves the substitution of the 2,2,2-trifluoroethoxy group with another alkoxy group. The mechanism is analogous to ester transesterification and is typically catalyzed by acids or bases. The reaction would proceed through a tetrahedral intermediate, and the rate would be influenced by the nucleophilicity of the incoming alcohol and the stability of the leaving trifluoroethoxide ion.

Elimination Reactions: The presence of the trifluoroethyl group introduces the possibility of elimination reactions, particularly under basic conditions. While the primary focus is usually on the carbamate linkage, strong bases could potentially induce the elimination of hydrogen fluoride (B91410) from the trifluoroethyl moiety, although this is generally less favorable than reactions at the carbonyl center.

A plausible reaction pathway for the alkaline hydrolysis of this compound is depicted below:

StepDescriptionRate-Determining
1Deprotonation of the N-H proton by a base.Yes
2Elimination of the 2,2,2-trifluoroethoxide leaving group to form pentyl isocyanate.No
3Nucleophilic attack of hydroxide (B78521) on the isocyanate.No
4Formation of the unstable carbamic acid.No
5Decarboxylation to yield pentylamine.No

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient reaction intermediates are key to substantiating proposed reaction mechanisms. For the transformations of this compound, several key intermediates can be postulated.

Isocyanate Intermediate: In the E1cB mechanism for alkaline hydrolysis, the formation of pentyl isocyanate is a critical step. This highly reactive intermediate would be rapidly trapped by nucleophiles present in the reaction mixture, such as water or hydroxide ions. Spectroscopic techniques like in-situ infrared (IR) spectroscopy could potentially be used to detect the characteristic strong absorption of the isocyanate group (~2250-2275 cm⁻¹).

Tetrahedral Intermediates: In reactions involving nucleophilic acyl substitution, such as acid-catalyzed hydrolysis or transesterification, the formation of a tetrahedral intermediate is expected. These intermediates are generally short-lived and difficult to observe directly. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the structure and energetics of these transient species, providing valuable insights into the reaction coordinate.

Carbamic Acid Intermediate: The hydrolysis of the isocyanate intermediate proceeds through an unstable N-pentylcarbamic acid . Carbamic acids are known to readily undergo decarboxylation to form the corresponding amine. While direct observation is challenging due to its transient nature, its formation can be inferred from the final products of the reaction.

IntermediateProposed ReactionMethod of Characterization
Pentyl IsocyanateAlkaline Hydrolysis (E1cB)In-situ IR Spectroscopy, Trapping Experiments
Tetrahedral IntermediateAcid-Catalyzed Hydrolysis, TransesterificationComputational Modeling (DFT)
N-Pentylcarbamic AcidHydrolysis of IsocyanateProduct Analysis (Pentylamine, CO₂)

Stereochemical Outcomes and Diastereoselective Control

While this compound itself is not chiral, its reactions can involve chiral substrates or reagents, leading to stereochemical consequences. The principles of stereoselective synthesis are highly relevant when considering the transformations of this compound in a chiral environment.

Reactions with Chiral Nucleophiles: If this compound were to react with a chiral alcohol or amine, the formation of diastereomeric products would be possible. The degree of diastereoselectivity would depend on the steric and electronic interactions in the transition state. For instance, in a transesterification reaction with a chiral alcohol, the approach of the nucleophile to the carbonyl carbon could be influenced by the existing pentyl group, leading to a preference for one diastereomer over the other.

Diastereoselective Control in Synthesis: In the synthesis of more complex molecules containing the this compound moiety, achieving diastereoselective control would be a key objective. This could be accomplished by using chiral auxiliaries, catalysts, or reagents to direct the stereochemical course of the reaction. For example, the introduction of a chiral center into the pentyl group would allow for diastereoselective reactions at other parts of the molecule, where the carbamate group could act as a directing group.

Reaction TypeStereochemical ConsiderationControlling Factors
Reaction with Chiral NucleophileFormation of DiastereomersSteric and Electronic Effects in the Transition State
Intramolecular CyclizationRetention of Configuration via NGPPresence of a Neighboring Participating Group
Asymmetric SynthesisDiastereoselective Product FormationChiral Auxiliaries, Catalysts, or Reagents

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic techniques offer unparalleled insight into the molecular architecture of this compound, from its core atomic framework to its solid-state packing.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and environment within this compound.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the number of different types of hydrogen atoms and their neighboring environments. For this compound, distinct signals are expected for the N-H proton, the methylene protons of the trifluoroethyl group, and the protons along the pentyl chain. The N-H proton typically appears as a broad signal due to hydrogen bonding and exchange, with a chemical shift in the range of 5.0-6.5 ppm. ucl.ac.uk The methylene protons adjacent to the trifluoromethyl group (-CH₂CF₃) are expected to resonate as a quartet around 4.4 ppm due to coupling with the three fluorine atoms. The protons of the pentyl chain will appear in the more upfield region (0.8-3.3 ppm), with the terminal methyl group being the most shielded. oregonstate.edulibretexts.orgpressbooks.pub

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the pentyl chain, the carbamate carbonyl, and the trifluoroethyl group is expected to produce a distinct signal. masterorganicchemistry.comlibretexts.org The carbonyl carbon (C=O) of the carbamate is the most deshielded, appearing far downfield, typically in the 155-157 ppm range. rsc.orguoi.gr The carbon of the -CH₂- group in the trifluoroethyl moiety is expected around 60-65 ppm and will appear as a quartet due to coupling with the attached fluorine atoms. libretexts.org The CF₃ carbon signal, also a quartet, is anticipated in the 120-125 ppm region. uoi.grlibretexts.org The carbons of the pentyl group will resonate in the upfield region of the spectrum (approximately 14-42 ppm). oregonstate.edulibretexts.org

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is highly specific for observing the fluorine environment. Since the three fluorine atoms in the -CF₃ group are chemically equivalent, they will give rise to a single signal. This signal is expected to appear as a triplet due to coupling with the two adjacent methylene protons (-CH₂-). The chemical shift for a CF₃ group adjacent to a CH₂ is typically observed in the range of -74 to -78 ppm relative to a CFCl₃ standard. dovepress.comucsb.educolorado.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Multiplicity
CH₃ (pentyl)~ 0.9Triplet~ 14.0-
CH₂ (pentyl, pos. 4)~ 1.3Multiplet~ 22.4-
CH₂ (pentyl, pos. 3)~ 1.5Multiplet~ 29.1-
CH₂ (pentyl, pos. 2)~ 1.6Multiplet~ 29.5-
N-CH₂ (pentyl, pos. 1)~ 3.2Quartet~ 41.5-
N-H~ 5.5Broad Singlet--
O-CH₂~ 4.4Quartet (JHF ≈ 8.5 Hz)~ 62.0Quartet (JCF ≈ 37 Hz)
C=O--~ 156.5-
CF₃--~ 123.7Quartet (JCF ≈ 278 Hz)
Assignment ¹⁹F Chemical Shift (δ, ppm) Multiplicity
CF₃~ -75.0Triplet (JHF ≈ 8.5 Hz)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups within the pentyl chain (e.g., N-CH₂ coupling with the next CH₂). It would also confirm the coupling between the N-H proton and the adjacent N-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is invaluable for assigning the carbon signals of the pentyl chain and the -CH₂- of the trifluoroethyl group by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons, like the carbonyl carbon (C=O), which does not have any attached protons. In this molecule, HMBC would show correlations from the N-H proton and the N-CH₂ protons of the pentyl group to the carbonyl carbon, confirming the carbamate linkage. Correlations from the O-CH₂ protons to the CF₃ carbon would also be expected.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₁₄F₃NO₂), the calculated exact mass is 213.0977 g/mol .

In addition to the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺), mass spectrometry induces fragmentation of the molecule, which provides valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for N-alkyl carbamates include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and their derivatives. libretexts.org This would result in the loss of a butyl radical (•C₄H₉) from the pentyl chain.

Carbonyl group fragmentation: Cleavage can occur on either side of the carbonyl group. This could involve the loss of the trifluoroethoxy group (•OCH₂CF₃) or the pentylamino group.

Decarboxylation: Loss of carbon dioxide (CO₂) is a potential fragmentation pathway for carbamate ions. nih.gov

McLafferty Rearrangement: A hydrogen atom from the gamma-position on the pentyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to the loss of propene (C₃H₆).

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (calculated) Possible Ion/Fragment Fragmentation Pathway
214.1055[M+H]⁺Protonated molecular ion
156.0820[M - C₄H₉]⁺Alpha-cleavage of the pentyl group
114.0919[M - OCH₂CF₃]⁺Cleavage of the C-O ester bond
100.0766[C₅H₁₂N=C=O]⁺Cleavage of O-CH₂ bond with rearrangement
86.0970[C₅H₁₂N]⁺Pentylamino cation
71.0861[C₅H₁₁]⁺Pentyl cation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. Key characteristic absorptions for this compound would include:

N-H Stretch: A moderate to strong band around 3300-3400 cm⁻¹, which may be broadened by hydrogen bonding. rsc.org

C-H Stretch: Sharp bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the pentyl and ethyl groups. libretexts.org

C=O Stretch (Amide I band): A very strong and sharp absorption characteristic of the carbamate carbonyl group, typically appearing around 1690-1720 cm⁻¹. msu.edupg.edu.pl

N-H Bend (Amide II band): A moderate absorption around 1520-1550 cm⁻¹. pg.edu.pl

C-F Stretch: Very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group. rsc.org

C-O and C-N Stretches: These appear in the fingerprint region (1000-1300 cm⁻¹). specac.com

Raman Spectroscopy: Raman spectroscopy detects light scattered by molecular vibrations that cause a change in the polarizability of the molecule. wikipedia.org While IR is sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. Expected Raman signals would include:

Strong C-H stretching and bending modes.

The C=O stretch would also be visible, though potentially weaker than in the IR spectrum.

Vibrations of the C-C backbone of the pentyl chain.

Symmetric C-F stretching modes are typically strong in Raman spectra. horiba.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch3300 - 3400Medium-StrongWeak
C-H Stretch (sp³)2850 - 3000StrongStrong
C=O Stretch1690 - 1720Very StrongMedium
N-H Bend1520 - 1550MediumWeak
C-H Bend1370 - 1470MediumMedium
C-F Stretch1100 - 1300Very StrongStrong
C-O Stretch1200 - 1250StrongMedium
C-N Stretch1050 - 1150MediumMedium

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles.

As of this writing, a crystal structure for this compound has not been reported in crystallographic databases. However, if a suitable single crystal were grown and analyzed, the experiment would reveal:

Molecular Conformation: The precise spatial arrangement of the pentyl chain and the trifluoroethyl group relative to the planar carbamate core.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, highlighting key non-covalent interactions. A crucial interaction would be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, which often leads to the formation of chains or dimeric structures in the solid state. uobasrah.edu.iquci.edu

Bond Parameters: Exact bond lengths and angles would be determined, confirming the hybridization and electronic nature of the atoms. For instance, the C-N bond of the carbamate group is known to have partial double-bond character. uobasrah.edu.iq

Localization of Hydrogen Atoms: Modern refinement techniques can often precisely locate hydrogen atoms, providing definitive evidence of hydrogen bonding networks. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools in modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. For this compound, computational chemistry and molecular modeling provide a framework for understanding its intrinsic properties, from its three-dimensional shape to its electronic landscape and dynamic behavior. These theoretical approaches allow for the prediction of various chemical and physical characteristics, guiding further experimental investigation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters, by approximating the exchange-correlation energy, a key component of the total electronic energy. For molecules containing electronegative atoms like fluorine and oxygen, DFT methods are particularly useful for accurately describing the electron distribution and its impact on molecular properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this involves a conformational analysis to identify the various low-energy structures, or conformers.

Theoretical studies on related molecules, such as 2,2,2-trifluoroethyl thionitrite, have successfully employed DFT methods to explore their conformational space. nih.gov This involves systematically rotating the single bonds and calculating the energy of each resulting geometry to map out the potential energy surface. The conformers corresponding to the energy minima on this surface represent the most stable arrangements of the molecule. For this compound, the key dihedral angles to consider would be around the C-O, C-N, and the various C-C bonds of the pentyl chain. The relative energies of these conformers determine their population at a given temperature.

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.22 Å
C-N ~1.35 Å
O-C (ester) ~1.34 Å
C-O (ethyl) ~1.43 Å
C-F ~1.34 Å
N-H ~1.01 Å
Bond Angle O=C-N ~125°
O=C-O ~124°
C-N-C ~121°
Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.govmdpi.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.govnih.gov In this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the carbamate group, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the carbonyl group (C=O), which is the most electron-deficient part of the molecule. The presence of the electron-withdrawing trifluoroethyl group would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Calculated Frontier Molecular Orbital Energies (Illustrative) (Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.)

Orbital Energy (eV)
HOMO -7.5
LUMO -0.8
Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry of a molecule is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, which can help to confirm the structure of the molecule and the accuracy of the computational method.

For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch, C-N stretch, C-O stretch, and the various C-F stretches. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental spectra.

Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) (Note: This table is for illustrative purposes.)

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled)
N-H Stretch ~3450
C-H Stretch (alkyl) ~2960-2870
C=O Stretch ~1730
N-H Bend ~1530
Reaction Path Search Methods for Optimization and Mechanism Elucidation

Computational chemistry can also be used to explore the mechanisms of chemical reactions. Reaction path search methods are employed to locate the transition state structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

While no specific reaction mechanisms involving this compound are detailed in the provided context, one could envision studying its formation from pentyl isocyanate and 2,2,2-trifluoroethanol, or its hydrolysis. Computational methods could be used to model these reactions, identify the transition states, and calculate the activation energies, thereby providing a detailed understanding of the reaction mechanism at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

For this compound, MD simulations could be used to study its conformational flexibility in different solvents. For instance, simulations in water could reveal how the molecule interacts with water molecules and how these interactions influence its preferred conformations. The 2,2,2-trifluoroethanol component is known to influence the secondary structure of peptides in aqueous solutions, and MD simulations have been used to understand this effect. nih.gov Similar simulations could provide insights into the behavior of this compound in biological or other complex environments.

Spectroscopic and Computational Analysis of 2,2,2 Trifluoroethyl N Pentylcarbamate

Theoretical Investigations

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the quantum chemical calculations for the activation energy barriers of 2,2,2-trifluoroethyl N-pentylcarbamate. While computational methods are frequently employed to investigate the reaction kinetics and thermal decomposition of related carbamate (B1207046) compounds, dedicated research on this particular molecule's activation energy barriers appears to be unavailable at this time.

Theoretical studies on similar compounds often utilize density functional theory (DFT) and ab initio calculations to model reaction pathways and determine the energy required to initiate chemical transformations, such as thermal decomposition. These calculations provide valuable insights into the stability and reactivity of molecules. However, without specific research focused on this compound, no data tables or detailed findings regarding its activation energy barriers can be presented.

Applications and Potential in Advanced Organic Synthesis and Materials Science

2,2,2-Trifluoroethyl N-Pentylcarbamate as a Versatile Synthon

In synthetic organic chemistry, a synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. This compound can be viewed as a synthon for introducing both the trifluoroethyl moiety and a protected pentylamine group.

The incorporation of fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physical, chemical, and biological properties. nih.gov The trifluoromethyl (CF3) group, in particular, is known to enhance metabolic stability and binding affinity. nih.govnih.gov Molecules containing the 2,2,2-trifluoroethyl group can serve as valuable building blocks for introducing this fluorinated motif. researchgate.net While direct reactions using this compound to transfer the trifluoroethyl group are not widely documented, related reagents like 2,2,2-trifluoroethyl formate (B1220265) are effective for the formylation of various functional groups. organic-chemistry.orgsigmaaldrich.com This suggests the potential for similar reactivity patterns where the trifluoroethoxy group acts as a leaving group or participates in transformations.

Carbamates are exceptionally versatile functional groups in organic synthesis. researchgate.netnih.gov They are frequently employed as protecting groups for amines, but their utility extends to directing groups and precursors for other functionalities. The synthesis of complex carbamate (B1207046) structures can be achieved through various means, including reactions with chloroformates or the activation of amines with reagents like tert-butoxycarbonyl (Boc) anhydride. nih.gov Therefore, this compound represents a stable, pre-formed carbamate that could be modified at the pentyl chain or used in reactions where the carbamate itself is the reactive center.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. nih.govresearchgate.net

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. nih.govorgsyn.org The components that constitute this compound (pentylamine, a carbonyl source, and 2,2,2-trifluoroethanol) could potentially be assembled using a Ugi-type strategy with appropriate reactants.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is fundamental for creating complex structures and has been adapted for asymmetric synthesis using chiral catalysts. broadinstitute.org While this compound would not directly participate as a standard component, its synthesis could be envisioned via related MCR pathways, or its derivatives could be employed in post-MCR modifications.

The principles of MCRs highlight a potential synthetic route to or from carbamate structures, underscoring the role of such compounds as key building blocks in diversity-oriented synthesis. broadinstitute.orgfrontiersin.org

Table 1: Potential Roles of this compound in Multi-Component Reactions (MCRs)
Reaction TypeTypical ComponentsPotential Role of the Carbamate or its PrecursorsResulting Structure
Ugi ReactionAmine, Carbonyl, Carboxylic Acid, IsocyanideSource of the pentylamine component in a reaction with 2,2,2-trifluoroethanol (B45653) (as the alcohol component in a modified Ugi), a carbonyl, and an isocyanide.Complex peptide-like structures incorporating the N-pentyl and trifluoroethyl moieties.
Passerini ReactionCarbonyl, Carboxylic Acid, IsocyanideCould be a target molecule synthesized via a related MCR, or a derivative could be used in post-Passerini modifications.α-Acyloxy carboxamides. wikipedia.orgorganic-chemistry.org

The protection of amine functional groups is a cornerstone of organic synthesis, particularly in peptide and natural product synthesis. tcichemicals.com Carbamates are one of the most widely used classes of amine protecting groups due to their ease of installation, stability under a range of conditions, and reliable deprotection methods. masterorganicchemistry.com Common examples include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl) groups. masterorganicchemistry.com

This compound is, by its structure, an N-protected derivative of pentylamine. The 2,2,2-trifluoroethoxycarbonyl group can function as a protecting group. The high electronegativity of the fluorine atoms can influence the stability and reactivity of the carbamate linkage. Deprotection of carbamates can be achieved under various conditions, such as acidic or basic hydrolysis, or nucleophilic attack, depending on the specific carbamate. researchgate.netnih.govorganic-chemistry.org The development of novel protecting groups with unique cleavage conditions is an ongoing area of research, and fluorinated carbamates offer potential for orthogonal protection strategies. rsc.org

Role in the Development of Fluorinated Materials

Fluorinated polymers and materials are prized for their exceptional properties, including thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and low refractive index. These characteristics make them indispensable in a wide array of applications, from high-performance elastomers to functional coatings. researchgate.net

Fluoropolymers are typically synthesized through the polymerization of fluorinated monomers. 20.210.105 While this compound is not itself a polymerizable monomer, it serves as a valuable precursor for creating such monomers. By chemically modifying the pentyl group to introduce a polymerizable functional group, such as a methacrylate (B99206) or acrylate, one could synthesize a novel fluorinated monomer.

For example, monomers like 2,2,2-trifluoroethyl methacrylate (TFEMA) are used to produce polymers with high glass transition temperatures and desirable optical properties. google.comresearchgate.net The polymerization of such monomers can be controlled using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization to create well-defined polymer architectures. rsc.org A monomer derived from this compound would incorporate both the performance-enhancing trifluoroethyl group and a flexible pentylcarbamate side chain, which could be used to tune the final polymer's properties, such as its glass transition temperature, solubility, and mechanical flexibility, making it potentially suitable for creating novel fluorinated elastomers. researchgate.net

The low surface energy of fluorinated compounds is a direct result of the low polarizability of the C-F bond. This property is exploited in the creation of hydrophobic and oleophobic surfaces for applications ranging from non-stick coatings to moisture-repellent textiles.

From a chemical synthesis perspective, this compound can be used as a building block to design molecules for surface modification. These molecules could be synthesized to contain a reactive group (e.g., a silane) at the end of the pentyl chain, allowing them to be covalently grafted onto surfaces like glass or metal oxides. The trifluoroethyl groups would then be oriented at the surface-air interface, creating a low-energy, repellent coating. The carbamate linkage provides a stable and synthetically accessible connection between the fluorinated head and the surface-active tail. The synthesis of copolymers containing fluorinated monomers is a common strategy to impart these surface properties to coatings. researchgate.net

Table 2: Potential Contributions to Fluorinated Materials
Material TypeSynthetic Role of the CompoundKey Functional GroupResulting Material Property
Fluorinated PolymersPrecursor to a functional monomer (e.g., by adding a methacrylate group).2,2,2-TrifluoroethylEnhanced thermal stability, chemical resistance, controlled refractive index.
Fluorinated ElastomersPrecursor to a monomer designed to lower the glass transition temperature.N-Pentylcarbamate side chainIncreased flexibility and elastomeric properties. 20.210.105
Functional CoatingsBuilding block for surface-active molecules (surfactants or grafting agents).2,2,2-TrifluoroethylLow surface energy, leading to hydrophobicity and oleophobicity. researchgate.net

Design and Synthesis of Chemically Modified Derivatives for Specific Functions

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties for specific applications in organic synthesis and materials science. Strategic alterations to the N-pentyl chain, the carbamate core, and the trifluoroethyl group can systematically tune the molecule's reactivity, stability, and intermolecular interaction profile.

Strategies for Modifying the N-Pentyl Chain

The N-pentyl chain serves as a lipophilic and sterically influential component of the molecule. Modifications to this alkyl group are a primary strategy for altering the compound's physical properties and directing its chemical behavior. Key strategies include:

Chain Length Variation: Elongating or shortening the alkyl chain directly impacts the molecule's hydrophobicity and van der Waals interactions. This can be achieved by starting with different primary amines (e.g., N-propylamine, N-heptylamine) during the initial carbamate synthesis.

Introduction of Branching: Incorporating branched alkyl groups (e.g., an isopentyl or neopentyl group) increases steric hindrance around the carbamate nitrogen. This can influence the molecule's conformational preferences and its ability to participate in intermolecular interactions or act as a ligand.

Incorporation of Unsaturation: Introducing double or triple bonds into the chain (e.g., N-pentenyl or N-pentynyl derivatives) provides reactive handles for further functionalization through reactions like addition, oxidation, or polymerization.

Cyclization and Aromatic Substitution: Replacing the pentyl chain with cyclic (e.g., cyclopentyl, cyclohexyl) or aromatic (e.g., benzyl) moieties can drastically alter the compound's rigidity and electronic properties. Aromatic rings, in particular, can introduce π-stacking interactions.

Functional Group Installation: Terminal or internal functional groups such as hydroxyl (-OH), amino (-NH2), or ether (-O-) groups can be incorporated into the N-alkyl chain. These groups can serve as sites for secondary reactions or introduce specific hydrogen bonding capabilities, transforming the derivative into a bifunctional or multifunctional building block.

These modifications allow for the fine-tuning of properties such as solubility, melting point, and interaction with other molecules or surfaces.

Modification StrategyStarting Amine ExamplePotential Property Change
Chain ElongationHeptylamineIncreased lipophilicity, stronger hydrophobic interactions
BranchingIsoamylamineIncreased steric bulk, altered conformational freedom
Unsaturation4-Penten-1-amineProvides site for polymerization or further functionalization
CyclizationCyclopentylamineIncreased rigidity, defined steric profile
Aromatic SubstitutionBenzylamineEnables π-stacking interactions, alters electronics
Functionalization5-Amino-1-pentanolIntroduces hydrogen bonding sites, potential for chelation

Diversification at the Carbamate Oxygen and Nitrogen Atoms

The carbamate core (–NH–C(=O)–O–) is a versatile functional group that offers several avenues for diversification. wikipedia.org Both the nitrogen and oxygen atoms can be targeted to create a wide array of derivatives.

N-Alkylation/N-Arylation: The hydrogen atom on the carbamate nitrogen can be replaced with a second organic substituent, converting the secondary carbamate into a tertiary one (e.g., 2,2,2-trifluoroethyl N-ethyl-N-pentylcarbamate). This modification removes the hydrogen bond donating ability of the carbamate group, which can significantly alter its role in supramolecular assemblies and its reactivity profile. nih.gov

Thionation: One or both of the oxygen atoms in the carbamate moiety can be replaced with sulfur. Replacing the carbonyl oxygen yields a thiocarbamate, while also replacing the ester oxygen results in a dithiocarbamate. nih.gov These sulfur analogues exhibit different electronic properties, bond lengths, and coordination chemistry compared to their oxygen counterparts, making them valuable as ligands or in the synthesis of sulfur-containing heterocycles.

Modification of the Oxygen-Linked Group: The 2,2,2-trifluoroethyl group can be substituted with other alcohols or phenols during synthesis. acs.org Reacting pentyl isocyanate with different alcohols allows for the introduction of various R' groups in the R-NH-C(=O)-OR' structure. This is a powerful method for tuning the electronic nature of the carbamate, particularly the lability of the ester group, which can be critical for its application as a protecting group or in controlled-release systems.

Exploiting Fluorine for Unique Chemical Properties

The trifluoromethyl (CF3) group on the ethyl moiety is not merely a passive component; it imparts a range of unique and powerful properties that can be exploited in advanced applications. nih.gov The presence of fluorine significantly impacts the molecule's electronic character, metabolic stability, and intermolecular interactions. nih.govrsc.org

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (C-F bond energy is ~441 kJ/mol vs. ~414 kJ/mol for C-H). nih.gov This high bond energy makes the trifluoroethyl group highly resistant to oxidative metabolism, a strategy widely used in medicinal chemistry to increase the in vivo stability of drug candidates. nih.gov

Electronic Influence: Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful electron-withdrawing effect. nih.gov This effect propagates through the structure, increasing the acidity of the N-H proton and influencing the electrophilicity of the carbonyl carbon. This electronic perturbation can alter reaction pathways and selectivities compared to non-fluorinated analogues. rsc.org

Modulation of Physicochemical Properties: Fluorination generally increases the lipophilicity of a molecule, which can enhance its permeability through biological membranes or its solubility in nonpolar organic solvents. mdpi.com This property is crucial in the design of agrochemicals and pharmaceuticals.

Unique Intermolecular Interactions: Fluorinated segments can participate in unique non-covalent interactions, such as fluorous-fluorous interactions or orthogonal multipolar interactions (e.g., C–F···C=O). nih.gov These interactions are distinct from conventional hydrogen bonds or hydrophobic interactions and can be harnessed to direct the self-assembly of molecules into highly ordered supramolecular structures. nih.govmdpi.com

PropertyConsequence of FluorinationApplication Area
Bond StrengthHigh C-F bond energy resists cleavage. nih.govIncreased metabolic stability in bioactive compounds.
ElectronegativityStrong electron-withdrawal alters reactivity. nih.govTuning reaction selectivity, modifying pKa.
LipophilicityIncreased affinity for nonpolar environments. mdpi.comEnhanced membrane permeability, solubility modulation.
Intermolecular ForcesEnables unique fluorous and multipolar interactions. nih.govDesign of self-assembling materials, protein engineering. mdpi.com

Emerging Areas of Application in Chemical Research

The unique combination of a reactive carbamate core, a modifiable N-alkyl chain, and a property-defining trifluoroethyl group makes this compound and its derivatives promising candidates for exploration in several cutting-edge areas of chemical research.

Development of Novel Reagents and Catalysts

While this compound itself is not a widely established reagent, its structural motifs suggest significant potential. Analogous fluorinated compounds have found utility as specialized reagents and in materials science. For instance, 2,2,2-trifluoroethyl formate is a highly effective and selective formylating agent, and bis(2,2,2-trifluoroethyl) carbonate has been investigated as a flame-retarding co-solvent for lithium-ion battery electrolytes. organic-chemistry.orgrsc.org

This precedent suggests several potential applications for derivatives of this compound:

Activating or Directing Groups: The carbamate group is a known directed metalation group in organic synthesis, facilitating regioselective functionalization of aromatic rings. acs.org The electronic properties of the trifluoroethyl group could be used to modulate the efficacy and selectivity of this process.

Precursors to Reactive Intermediates: Under thermal or chemical activation, the carbamate could serve as a precursor to pentyl isocyanate or other reactive species for use in organic synthesis.

Ligands for Homogeneous Catalysis: By incorporating chelating functionalities into the N-pentyl chain, derivatives could be designed as ligands for transition metal catalysts. The trifluoroethyl group would allow for fine-tuning of the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity.

Exploration in Supramolecular Chemistry (from a chemical interaction perspective)

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct structural domains of this compound make it an excellent candidate for a supramolecular building block, or "tecton."

The molecule possesses three key interaction domains:

A Hydrogen-Bonding Headgroup: The carbamate moiety can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O and C-O-C oxygens). nih.gov This allows for the formation of predictable, directional interactions, such as chains or tapes, which are fundamental to building complex architectures.

A Lipophilic Alkyl Tail: The N-pentyl chain can engage in hydrophobic interactions and van der Waals forces, promoting aggregation in polar solvents or packing in the solid state.

A Fluorinated Moiety: The trifluoroethyl group can participate in specific fluorous interactions. This can lead to phase segregation on a molecular level, where the fluorinated parts of molecules cluster together, a principle used in fluorous chemistry to facilitate catalyst separation.

The interplay of these competing interactions—hydrophilic/polar (carbamate), lipophilic (pentyl), and fluorophilic (trifluoroethyl)—can be exploited to direct the self-assembly of these molecules into complex and potentially functional architectures such as gels, liquid crystals, or vesicles. By systematically modifying each of the three domains, researchers can gain precise control over the resulting supramolecular structures and their properties.

Q & A

Q. What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-pentylcarbamate with high purity?

Methodological Answer: The synthesis typically involves reacting N-pentylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. Key steps include:

  • Reaction Setup: Conduct the reaction in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield Optimization: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate). Typical yields range from 65–85% depending on stoichiometric ratios .

Q. How can spectroscopic methods (NMR, MS, XRD) characterize this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR (CDCl₃): δ 4.45–4.30 (m, 2H, CF₃CH₂O), 3.20–3.10 (t, 2H, NHCH₂), 1.50–1.20 (m, 9H, pentyl chain).
    • ¹⁹F NMR : δ -74.5 ppm (CF₃ group).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 258.1.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtained via slow evaporation from ethanol) .

Q. What stability considerations are critical for experimental design with this compound?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis.
  • Decomposition Risks : Susceptible to moisture; use anhydrous solvents and gloveboxes for moisture-sensitive steps.
  • Handling : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization : Validate bioactivity using consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch purity differences via HPLC (>98% purity).
  • Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from solvent effects (e.g., DMSO vs. ethanol) .

Q. What advanced analytical techniques detect degradation products of this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% TFA) to separate degradation products. Major degradants include N-pentylamine and trifluoroethanol (retention times: 5.2 min and 3.8 min, respectively).
  • NMR Kinetic Studies : Monitor hydrolysis in D₂O to quantify degradation rates .

Q. How is this compound utilized as a biochemical probe in enzyme interaction studies?

Methodological Answer:

  • Mechanistic Studies : Incorporate radiolabeled (¹⁴C) carbamate to track binding kinetics in acetylcholinesterase assays.
  • Fluorescence Quenching : Modify the pentyl chain with a fluorophore (e.g., dansyl) to study conformational changes in target proteins .

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